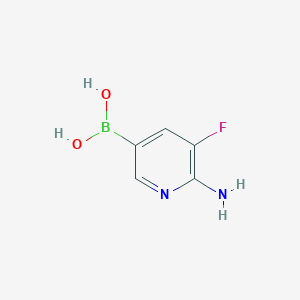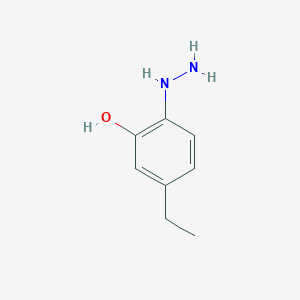
Benzoic acid, 3-(aminocarbonyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-carbamoylbenzoate is an organic compound with the molecular formula C10H11NO3 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the meta-position on the benzene ring is substituted with a carbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-carbamoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-carbamoylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amidation of ethyl 3-nitrobenzoate followed by reduction of the nitro group to the carbamoyl group. This process requires the use of reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-carbamoylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-carbamoylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-carbamoylbenzoic acid and ethanol.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nitration uses a mixture of concentrated nitric acid and sulfuric acid, sulfonation uses concentrated sulfuric acid, and halogenation uses halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 3-carbamoylbenzoic acid and ethanol.
Reduction: Ethyl 3-aminobenzoate.
Substitution: Depending on the substituent introduced, products like ethyl 3-nitrobenzoate, ethyl 3-sulfonylbenzoate, or ethyl 3-halobenzoate can be formed.
科学的研究の応用
Ethyl 3-carbamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of ethyl 3-carbamoylbenzoate and its derivatives depends on the specific biological target or chemical reaction involved. In general, the compound can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Ethyl 3-carbamoylbenzoate can be compared with other ester derivatives of benzoic acid, such as ethyl benzoate, ethyl 4-carbamoylbenzoate, and ethyl 2-carbamoylbenzoate. While these compounds share similar structural features, the position of the carbamoyl group on the benzene ring can significantly influence their chemical reactivity and biological activity. For example, ethyl 4-carbamoylbenzoate may have different pharmacological properties compared to ethyl 3-carbamoylbenzoate due to the difference in the position of the carbamoyl group.
Conclusion
Ethyl 3-carbamoylbenzoate is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis. Further research into its properties and applications may lead to the development of new materials and pharmaceuticals.
特性
CAS番号 |
78950-33-1 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC名 |
ethyl 3-carbamoylbenzoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H2,11,12) |
InChIキー |
RWVSOIZWYBOQJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
